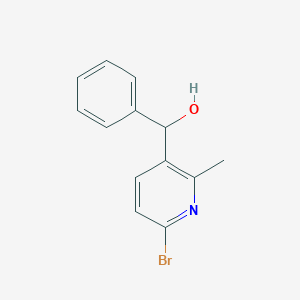

(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol

Description

(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol is a pyridine-derived alcohol featuring a bromine substituent at the 6-position, a methyl group at the 2-position of the pyridine ring, and a phenyl-hydroxymethyl group at the 3-position. Pyridine alcohols are critical precursors in synthesizing bioactive molecules, such as triazole derivatives with low toxicity and high pharmacological efficacy . The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions, while the hydroxymethyl group enables further functionalization, such as esterification or salt formation .

Properties

Molecular Formula |

C13H12BrNO |

|---|---|

Molecular Weight |

278.14 g/mol |

IUPAC Name |

(6-bromo-2-methylpyridin-3-yl)-phenylmethanol |

InChI |

InChI=1S/C13H12BrNO/c1-9-11(7-8-12(14)15-9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |

InChI Key |

DUPACRKMDLTOMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol typically involves the reaction of 6-bromo-2-methylpyridine with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : (6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy or reduce side effects. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and anticancer agents due to their ability to interact with specific biological targets.

Mechanism of Action : The compound's mechanism often involves binding to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, making it a candidate for drug development aimed at treating diseases such as cancer or infections.

Materials Science

Novel Material Development : Researchers are investigating the use of this compound in creating materials with unique electronic and optical properties. Its ability to form stable complexes with metals makes it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Polymer Chemistry : The compound can also be utilized in polymer synthesis, where it acts as a monomer or crosslinker. This application is particularly relevant in developing high-performance materials that require specific thermal or mechanical properties.

Biological Studies

Bioactivity Research : The compound is being studied for its biological activity, particularly its interactions with biological molecules. Research has shown that it may exhibit antimicrobial properties, making it a candidate for further pharmacological studies aimed at developing new antibiotics.

Cellular Mechanisms : Studies are ongoing to understand how this compound affects cellular pathways. Understanding these mechanisms can provide insights into its potential therapeutic uses and inform future drug design strategies.

Case Studies

- Anticancer Activity : A study investigated the anticancer properties of derivatives derived from this compound. The results indicated that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

- Antimicrobial Studies : Another research focused on the antimicrobial efficacy of the compound against several bacterial strains. The findings demonstrated that the compound exhibited significant inhibitory effects, highlighting its potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of (6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine and phenyl groups can enhance binding affinity to specific sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and physicochemical properties:

Key Observations:

- Substituent Position and Reactivity: Bromine at the 6-position (as in the target compound) is common in analogs like (6-Bromo-5-methoxypyridin-2-yl)methanol , whereas bromine at the 4-position (e.g., (4-Bromo-6-methylpyridin-2-yl)methanol) reduces steric hindrance, favoring nucleophilic substitution .

- Electrophilicity: The presence of electron-withdrawing groups (e.g., Br, Cl) enhances electrophilicity, as seen in (6-Bromo-4-chloropyridin-3-yl)methanol, which exhibits higher reactivity but also increased toxicity (H302, H315 warnings) .

- Polarity and Solubility: Methoxy substituents (e.g., in (6-Bromo-5-methoxypyridin-2-yl)methanol) increase polarity compared to methyl groups, improving aqueous solubility but raising synthesis costs .

Q & A

What are the key synthetic routes for (6-Bromo-2-methylpyridin-3-yl)(phenyl)methanol, and how can reaction conditions be optimized for higher yields?

Answer:

The compound can be synthesized via halogenation and reduction strategies. A typical route involves bromination of a 2-methylpyridine precursor followed by coupling with a phenyl group. For example, bromination using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves regioselectivity . Reduction of intermediates (e.g., ketones to alcohols) may employ LiAlH4 or NaBH4, with solvent polarity (e.g., THF vs. DMSO) critically affecting yield . Optimization strategies include:

- Catalyst screening : Transition metals (e.g., Pd for coupling reactions) improve efficiency.

- Temperature control : Low temperatures reduce side reactions during bromination.

- Purification : Column chromatography with gradients (hexane/ethyl acetate) enhances purity .

How do crystallographic data refinement challenges (e.g., twinning or disorder) affect the structural determination of this compound?

Answer:

Crystallographic challenges arise from:

- Disordered substituents : The bromine atom’s high electron density and methyl/phenyl steric effects can lead to positional disorder. SHELXL’s PART instruction helps model partial occupancies .

- Twinning : Lattice symmetry mismatches require twin law refinement (e.g., using HKLF5 in SHELXL). High-resolution data (>1.0 Å) improve accuracy .

- Hydrogen bonding : The hydroxyl group forms intermolecular H-bonds, influencing packing. OLEX2 or PLATON tools validate H-bond networks .

Which spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Answer:

- NMR : <sup>1</sup>H NMR identifies the aromatic protons (δ 7.2–8.5 ppm) and hydroxyl group (δ 2.5–3.5 ppm, broad). <sup>13</sup>C NMR confirms bromine’s deshielding effect on adjacent carbons .

- Mass spectrometry (HRMS) : ESI-MS in positive mode detects [M+H]<sup>+</sup> at m/z 278.0 (C13H12BrNO<sup>+</sup>), with isotopic peaks confirming Br presence .

- IR : O-H stretch (~3200 cm<sup>−1</sup>) and C-Br vibration (~550 cm<sup>−1</sup>) are key .

Contradiction resolution : Overlapping NMR signals are deconvoluted via 2D COSY or HSQC. Discrepancies in mass data require recalibration with internal standards (e.g., NaTFA) .

What strategies are employed to enhance enantiomeric purity in the synthesis of chiral derivatives of this compound?

Answer:

- Biocatalysis : Leuconostoc pseudomesenteroides N13 achieves enantioselective reduction of ketones to (S)-alcohols with >90% ee under optimized pH (6.5–7.0) and temperature (30°C) .

- Chiral auxiliaries : Use of (R)-BINOL or Evans oxazolidinones directs stereochemistry during coupling .

- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol separates enantiomers .

What role do substituents (bromo, methyl, phenyl) play in the compound’s reactivity and stability under various conditions?

Answer:

- Bromo : Enhances electrophilicity for nucleophilic substitutions but increases sensitivity to light (requiring amber glass storage) .

- Methyl : Steric hindrance at the 2-position slows hydrolysis of the methanol group.

- Phenyl : π-Stacking interactions improve crystalline stability but may reduce solubility in polar solvents .

Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor via HPLC. Degradation products (e.g., debrominated analogs) indicate susceptibility to reductive conditions .

How does the compound interact with biological targets, and what in vitro assays are used to evaluate its bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.